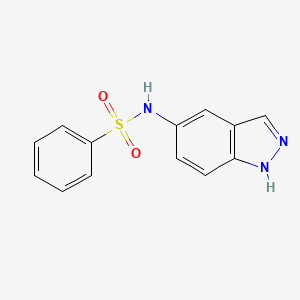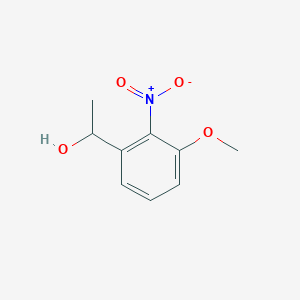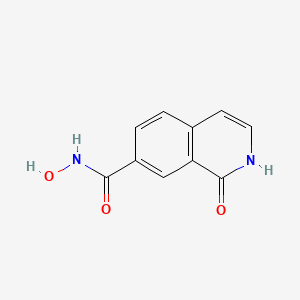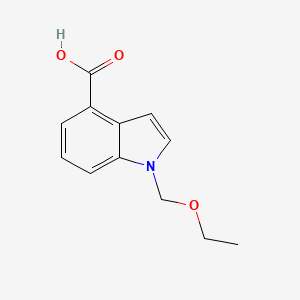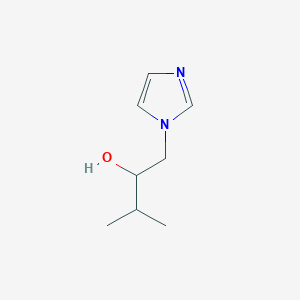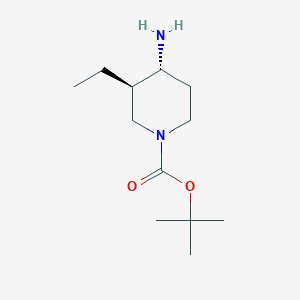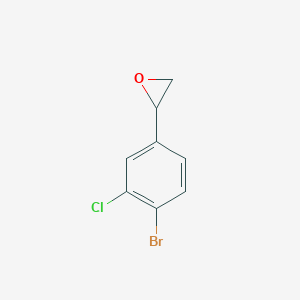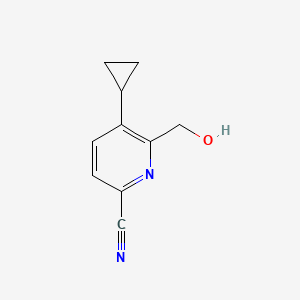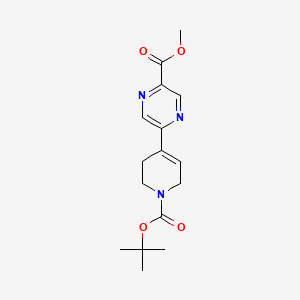
Methyl 5-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)pyrazine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)pyrazine-2-carboxylate is a complex organic compound that features a pyrazine ring substituted with a methyl ester and a 1-Boc-1,2,3,6-tetrahydro-4-pyridyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)pyrazine-2-carboxylate typically involves multi-step organic reactions. One common method includes:
Formation of the Pyrazine Ring: Starting from a suitable precursor, such as a substituted diamine, the pyrazine ring is constructed through cyclization reactions.
Introduction of the Methyl Ester Group: The carboxyl group on the pyrazine ring is esterified using methanol in the presence of an acid catalyst.
Attachment of the 1-Boc-1,2,3,6-tetrahydro-4-pyridyl Group: This step involves the protection of the pyridine nitrogen with a Boc (tert-butoxycarbonyl) group, followed by the attachment to the pyrazine ring through nucleophilic substitution or coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridyl ring, leading to the formation of N-oxides.
Reduction: Reduction of the ester group to an alcohol can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine, which can further undergo various substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for N-oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for ester reduction.
Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.
Major Products:
N-oxides: from oxidation.
Alcohols: from reduction.
Amines: from Boc deprotection.
Scientific Research Applications
Methyl 5-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)pyrazine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of Methyl 5-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)pyrazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amine group can be deprotected to reveal a reactive site that can form covalent bonds with target proteins, thereby modulating their activity. The pyrazine ring may also participate in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Methyl 5-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)pyrazine-2-carboxylate: is similar to other pyrazine derivatives with ester and Boc-protected amine groups.
Methyl 5-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)pyridine-2-carboxylate: is a closely related compound with a pyridine ring instead of a pyrazine ring.
Uniqueness:
- The presence of both a pyrazine ring and a Boc-protected pyridyl group makes this compound unique in its structural and functional properties.
- Its ability to undergo diverse chemical reactions and its potential applications in various fields highlight its versatility compared to similar compounds.
Properties
Molecular Formula |
C16H21N3O4 |
|---|---|
Molecular Weight |
319.36 g/mol |
IUPAC Name |
methyl 5-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridin-4-yl]pyrazine-2-carboxylate |
InChI |
InChI=1S/C16H21N3O4/c1-16(2,3)23-15(21)19-7-5-11(6-8-19)12-9-18-13(10-17-12)14(20)22-4/h5,9-10H,6-8H2,1-4H3 |
InChI Key |
LXJFKHNSPFQKQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=CN=C(C=N2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


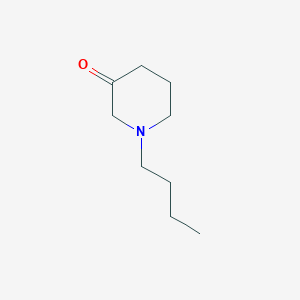
![3-[(2-Cyclopropenyl)carbonyl]benzoxazole-2(3H)-one](/img/structure/B8295126.png)
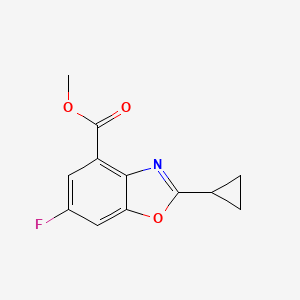
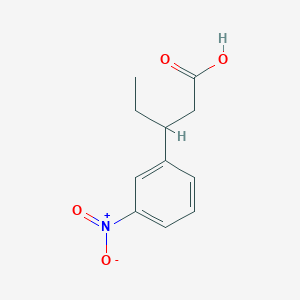
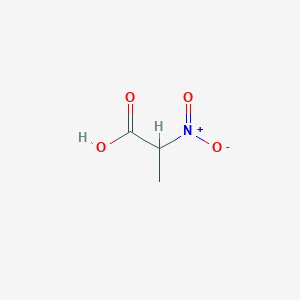
![7-Bromo-3-methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one](/img/structure/B8295165.png)
